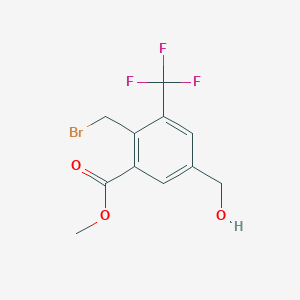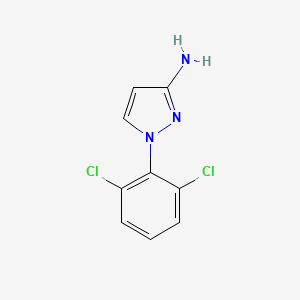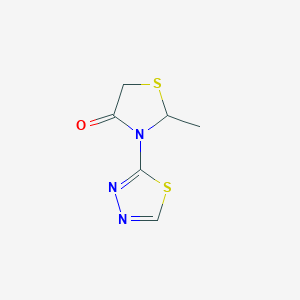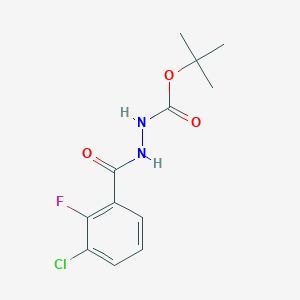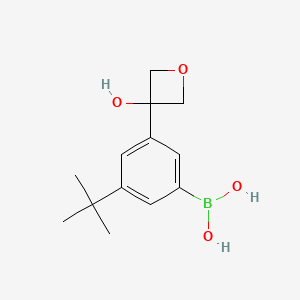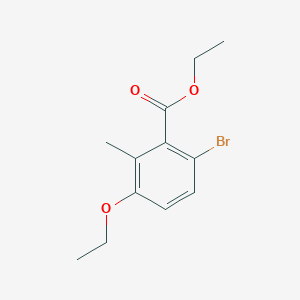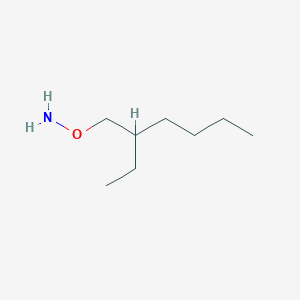
O-(2-Ethylhexyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Ethylhexyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Ethylhexyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One such method includes the use of electrodialysis coupled with oxime hydrolysis. This process integrates oxime hydrolysis, hydroxylamine protonation, and separation into a single system, providing efficient mass transfer and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
O-(2-Ethylhexyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reagents used
Scientific Research Applications
O-(2-Ethylhexyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(2-Ethylhexyl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2-Ethylhexyl)hydroxylamine is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where other hydroxylamines may not be as effective .
Properties
CAS No. |
83670-47-7 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
O-(2-ethylhexyl)hydroxylamine |
InChI |
InChI=1S/C8H19NO/c1-3-5-6-8(4-2)7-10-9/h8H,3-7,9H2,1-2H3 |
InChI Key |
YESCRCMTIFYLAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


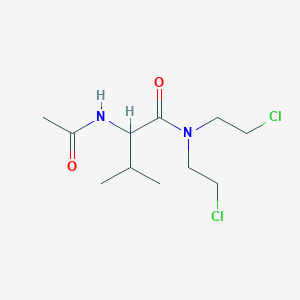
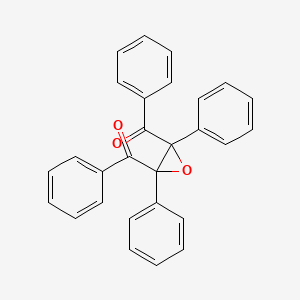


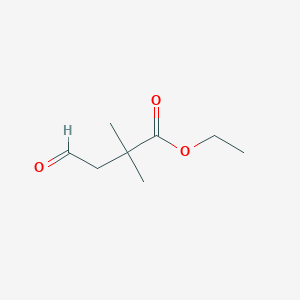
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
